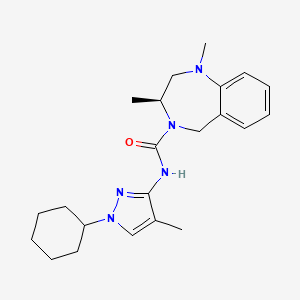![molecular formula C17H18N4O3 B7341901 N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide](/img/structure/B7341901.png)
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide, also known as EFPI-1, is a small molecule inhibitor that has been developed for scientific research purposes. This compound has shown potential in the field of cancer research, specifically in the inhibition of cancer cell growth and proliferation.
作用机制
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide works by inhibiting the activity of a protein called focal adhesion kinase (FAK). FAK is a key regulator of cell survival, migration, and invasion. By inhibiting FAK activity, this compound is able to block the signaling pathways that promote cancer cell growth and proliferation. In addition, this compound has been shown to inhibit the activity of other proteins that are involved in cancer cell survival and migration, such as Src and paxillin.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases. This compound has also been shown to inhibit the activity of enzymes that are involved in the breakdown of extracellular matrix, which is important for the migration and invasion of cancer cells.
实验室实验的优点和局限性
One of the main advantages of N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide is its specificity for FAK. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of FAK in cancer and other diseases. However, one limitation of this compound is its relatively low potency. Higher concentrations of this compound are required to achieve the desired effects, which can be problematic in some experiments.
未来方向
There are a number of future directions for the study of N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide. One area of interest is the development of more potent analogs of this compound. Another area of interest is the study of this compound in combination with other anti-cancer agents, such as chemotherapy drugs. In addition, there is interest in studying the role of FAK in other diseases, such as fibrosis and cardiovascular disease, which could lead to the development of new therapies. Finally, there is interest in developing this compound as a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
合成方法
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide is synthesized using a multi-step process that involves the coupling of various chemical intermediates. The first step involves the synthesis of the pyridine core, which is then coupled with a furo[3,2-c]pyridine-4-carboxylic acid derivative. The resulting compound is then coupled with an oxolane derivative, which completes the synthesis of this compound.
科学研究应用
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of inflammatory diseases.
属性
IUPAC Name |
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-2-21-10-11(9-19-21)16-13(5-8-24-16)20-17(22)15-12-4-7-23-14(12)3-6-18-15/h3-4,6-7,9-10,13,16H,2,5,8H2,1H3,(H,20,22)/t13-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJLEAUYSHTOOM-CJNGLKHVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCO2)NC(=O)C3=NC=CC4=C3C=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)[C@H]2[C@@H](CCO2)NC(=O)C3=NC=CC4=C3C=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide](/img/structure/B7341822.png)
![N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7341824.png)

![(1R,2S)-N-imidazo[1,2-a]pyridin-5-yl-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7341840.png)
![(7-chloro-4-cyclopropyl-2,3-dihydroquinoxalin-1-yl)-[(2R,3R)-3-(pyrazol-1-ylmethyl)oxolan-2-yl]methanone](/img/structure/B7341848.png)
![[2-(difluoromethyl)pyrazol-3-yl]-[(3S)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl]methanone](/img/structure/B7341851.png)
![(2-cyclopropylpyridin-4-yl)-[(3S)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl]methanone](/img/structure/B7341855.png)
![(1R,2R)-N-imidazo[1,2-a]pyridin-5-yl-2-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B7341863.png)
![8-fluoro-7-methoxy-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B7341871.png)
![(2S,5R)-5-N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-2-N,2-N-dimethyloxolane-2,5-dicarboxamide](/img/structure/B7341888.png)
![(2S,5R)-5-N-[(4-chloro-2-fluorophenyl)methyl]-2-N,2-N-dimethyloxolane-2,5-dicarboxamide](/img/structure/B7341890.png)
![(2S)-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-2-quinolin-3-yloxypropanamide](/img/structure/B7341892.png)
![(3R,4S)-4-(1,5-dimethylpyrazol-4-yl)-1-[2-(ethylsulfanylmethyl)benzoyl]pyrrolidine-3-carboxamide](/img/structure/B7341893.png)